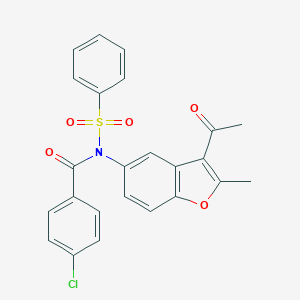
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-4-chlorobenzamide, commonly known as AMBS, is a small molecule that has gained attention in the scientific community due to its potential applications in drug development. AMBS is a benzamide derivative that exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of AMBS is not fully understood but is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation. AMBS has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. AMBS has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis and is involved in various diseases, including cancer.
Biochemical and Physiological Effects
AMBS has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that AMBS can inhibit the growth of cancer cells and induce apoptosis. AMBS has also been shown to reduce the production of reactive oxygen species (ROS) and prevent oxidative damage to cells. In animal models, AMBS has been found to reduce inflammation and improve glucose tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMBS has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. AMBS is also stable and has a long half-life, making it suitable for use in various assays. However, AMBS has some limitations, including its low solubility in water, which can limit its use in some assays. Additionally, the exact mechanism of action of AMBS is not fully understood, which can make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for research on AMBS. One area of interest is the development of AMBS-based drugs for the treatment of various diseases, including cancer, inflammation, and metabolic disorders. Another area of research is the elucidation of the exact mechanism of action of AMBS, which can provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of AMBS in human clinical trials.
Conclusion
AMBS is a small molecule that exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis of AMBS has been optimized to produce high yields and purity, making it suitable for use in various biological assays. AMBS has been extensively studied for its potential applications in drug development, and future research is needed to fully understand its mechanism of action and therapeutic potential.
Métodos De Síntesis
AMBS can be synthesized through a multi-step process that involves the reaction of 2-methyl-5-acetylfuran with benzenesulfonyl chloride to form N-(benzenesulfonyl)-2-methyl-5-acetylfuran. This intermediate is then reacted with 4-chlorobenzoyl chloride to form AMBS. The synthesis of AMBS has been optimized to produce high yields and purity, making it suitable for use in various biological assays.
Aplicaciones Científicas De Investigación
AMBS has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. AMBS has also been found to possess antioxidant properties, which can protect cells from oxidative stress and prevent cellular damage. Additionally, AMBS has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO5S/c1-15(27)23-16(2)31-22-13-12-19(14-21(22)23)26(24(28)17-8-10-18(25)11-9-17)32(29,30)20-6-4-3-5-7-20/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYHHWPBMGSDEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-(2,4-dichlorophenyl)-7-[4-(methyloxy)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B407359.png)
![2-chloro-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B407360.png)
![(9-Bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)(4-methylphenyl)methanone](/img/structure/B407363.png)
![(4-Bromophenyl)(9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B407364.png)
![4-(9-Chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl methyl ether](/img/structure/B407365.png)
![(4-Bromophenyl)(9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B407366.png)
![9-bromo-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407367.png)
![(4-Bromophenyl)[9-chloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B407368.png)
![2,5-Bis(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407369.png)
![9-Bromo-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407370.png)
![9-Bromo-5-(4-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407371.png)
![(9-Chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)(4-methylphenyl)methanone](/img/structure/B407374.png)
![9-Bromo-2-(4-chlorophenyl)-5-(1-methylethyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407377.png)
![4-Chloro-2-[9-chloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B407379.png)